molecular formula C15H15FN2O2 B1452667 N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide CAS No. 1096285-09-4

N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide

Cat. No. B1452667
M. Wt: 274.29 g/mol
InChI Key: RHGOBWQGXTZGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide, also known as 3-FAM, is a fluorinated amide derivative of the amino acid phenylalanine. It is a small molecule that has been used in a variety of scientific research applications, such as in the study of enzyme-substrate interactions, the development of new agents for the treatment of cancer, and the study of enzyme kinetics. 3-FAM is a valuable tool for biochemists and physiologists due to its high solubility, low toxicity, and low cost.

Scientific Research Applications

  • Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of the amino group of 2-aminophenol to form compounds like N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, shows the relevance of similar compounds in pharmaceutical synthesis. This process, using catalysts like Novozym 435, demonstrates the potential of N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide in drug development and synthesis (Magadum & Yadav, 2018).

  • Anticonvulsant Properties : Research on primary amino acid derivatives similar to N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide has shown potent activities in anticonvulsant models. These studies suggest that such compounds can be effective in treating conditions like epilepsy and neuropathic pain (King et al., 2011).

  • Green Synthesis in Dye Production : The compound is used as an intermediate in the production of azo disperse dyes. Research on similar compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights their importance in the green synthesis of dyes, utilizing catalysts like Pd/C for the hydrogenation process (Zhang, 2008).

  • Herbicidal Activity : Some derivatives of N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide have shown promising herbicidal activities against various weeds, indicating the potential agricultural applications of these compounds (Wu et al., 2011).

  • Anticancer and Anti-Inflammatory Properties : Certain acetamide derivatives have demonstrated significant anticancer, anti-inflammatory, and analgesic activities in preclinical studies. This suggests that N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)-acetamide could have potential applications in developing new therapeutic agents for these conditions (Rani et al., 2014).

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOBWQGXTZGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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